molecular formula C13H17NO2 B14841248 5-Cyclopropoxy-N,N,2-trimethylbenzamide

5-Cyclopropoxy-N,N,2-trimethylbenzamide

Cat. No.: B14841248
M. Wt: 219.28 g/mol
InChI Key: LDFHZANBWQRVJE-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Cyclopropoxy-N,N,2-trimethylbenzamide typically involves the following steps:

    Formation of the Benzamide Core: The benzamide core can be synthesized through the reaction of 2,5-dimethylbenzoic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with N,N-dimethylamine to yield the benzamide core.

    Introduction of the Cyclopropoxy Group: The cyclopropoxy group can be introduced via a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

5-Cyclopropoxy-N,N,2-trimethylbenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Cyclopropoxy-N,N,2-trimethylbenzamide has various scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential lead compound for drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 5-Cyclopropoxy-N,N,2-trimethylbenzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Cyclopropoxy-N,N,2-trimethylbenzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C13H17NO2

Molecular Weight

219.28 g/mol

IUPAC Name

5-cyclopropyloxy-N,N,2-trimethylbenzamide

InChI

InChI=1S/C13H17NO2/c1-9-4-5-11(16-10-6-7-10)8-12(9)13(15)14(2)3/h4-5,8,10H,6-7H2,1-3H3

InChI Key

LDFHZANBWQRVJE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)OC2CC2)C(=O)N(C)C

Origin of Product

United States

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